molecular formula C9H10N6O B2878414 2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetamide CAS No. 918932-95-3

2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetamide

Cat. No. B2878414
CAS RN: 918932-95-3
M. Wt: 218.22
InChI Key: HMABIYQCWLZDLJ-UHFFFAOYSA-N
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Description

“2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetamide” is a complex organic compound that contains an aminophenyl group, a tetrazole group, and an acetamide group . Compounds with these groups are often used in medicinal chemistry due to their potential biological activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions involving the corresponding amines, acids, and other reagents . The exact process would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would include an aminophenyl group, a tetrazole group, and an acetamide group. These groups could potentially form various intermolecular interactions, contributing to the compound’s properties and reactivity .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the reactive sites on the aminophenyl, tetrazole, and acetamide groups. These could include nucleophilic substitutions, condensation reactions, and others .

Scientific Research Applications

2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetamide has a wide range of applications in the field of scientific research. It has been used as a reagent in the synthesis of various compounds, such as peptides, heterocycles, and other organic compounds. It has also been used in the synthesis of various active pharmaceutical ingredients (APIs) and other drugs. In addition, it has been used in the synthesis of a variety of fluorescent dyes and probes, which are used in various biological and medical research applications.

Advantages and Limitations for Lab Experiments

2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetamide has several advantages and limitations when used in laboratory experiments. One advantage is its versatility, as it can be used in a variety of reactions and applications. In addition, it is relatively easy to synthesize, and can be synthesized using a variety of methods. However, it is important to note that this compound is a highly reactive molecule, and can easily react with other molecules in the reaction. Therefore, it is important to use caution when working with it in the laboratory.

Future Directions

2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetamide has potential applications in a variety of fields, such as medicinal chemistry, drug discovery, and biotechnology. In the field of medicinal chemistry, this compound can be used in the synthesis of various active pharmaceutical ingredients (APIs) and other drugs. In the field of drug discovery, it can be used to identify and develop new drugs. In the field of biotechnology, it can be used to develop new methods for the synthesis of proteins and other biomolecules. Finally, it can be used to develop new fluorescent dyes and probes for use in various biological and medical research applications.

Synthesis Methods

2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetamide can be synthesized by various methods, such as the reaction of an amine with an acyl chloride or anhydride, the reaction of an amine with a nitrile, and the reaction of an amine with a diazonium salt. The most common method is the reaction of an amine with an acyl chloride or anhydride, which is a simple and efficient synthesis of this compound. The reaction involves the addition of an amine to an acyl chloride or anhydride, followed by the formation of a tetrazole ring. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, and can be catalyzed by a base such as potassium carbonate or sodium hydroxide.

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and biological activities. Proper handling and disposal procedures should be followed to ensure safety .

properties

IUPAC Name

2-[5-(4-aminophenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O/c10-7-3-1-6(2-4-7)9-12-14-15(13-9)5-8(11)16/h1-4H,5,10H2,(H2,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMABIYQCWLZDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(N=N2)CC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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